

TAK-960: A Preclinical Review of a Selective PLK1 Inhibitor

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Compound of Interest		
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Despite early promise in preclinical studies, the clinical development of TAK-960, an orally available and selective Polo-like kinase 1 (PLK1) inhibitor, was halted. A Phase I clinical trial in patients with advanced solid tumors was terminated due to a lack of efficacy.[1][2] This document provides a comprehensive technical overview of the available preclinical data for TAK-960, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols utilized in its evaluation.

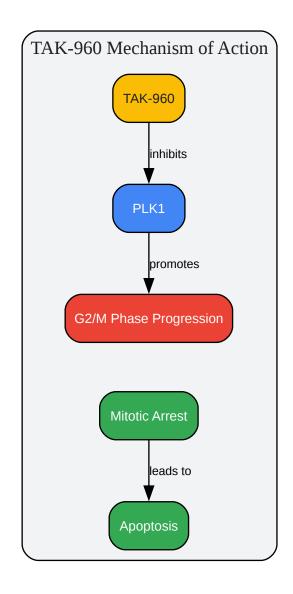
Mechanism of Action

TAK-960 is a potent and selective ATP-competitive inhibitor of PLK1, a serine/threonine protein kinase that plays a crucial role in regulating multiple stages of mitosis.[3][4][5] Inhibition of PLK1 by TAK-960 leads to cell cycle arrest in the G2/M phase, the formation of aberrant mitotic spindles, and ultimately, apoptosis in cancer cells.[2][6][7] This activity is characterized by an increase in the phosphorylation of histone H3 (pHH3), a biomarker of mitotic arrest.[3][6][8]

Signaling Pathway and Experimental Workflow

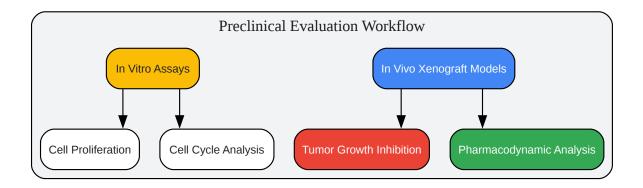
The following diagrams illustrate the targeted signaling pathway of TAK-960 and a general workflow for assessing its preclinical antitumor activity.





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TAK-960 inhibits PLK1, leading to mitotic arrest and apoptosis.





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General workflow for preclinical assessment of TAK-960.

In Vitro Activity

TAK-960 has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines. The half-maximal effective concentration (EC50) values for proliferation inhibition were generally in the low nanomolar range.[3][8] Notably, the in vitro potency of TAK-960 did not appear to correlate with the mutation status of TP53 or KRAS, or with the expression of the multidrug resistance protein 1 (MDR1).[3]



Cell Line	Cancer Type	IC50 (nM)
HT-29	Colorectal	Not explicitly stated, but showed G2-M accumulation with TAK-960 treatment[8]
HCT116	Colorectal	Not explicitly stated, but used in xenograft model[8]
PC-3	Prostate	Not explicitly stated, but used in xenograft model[8]
BT474	Breast	Not explicitly stated, but used in xenograft model[8]
A549	Lung	Not explicitly stated, but used in xenograft model[8]
NCI-H1299	Lung	Not explicitly stated, but used in xenograft model[8]
NCI-H1975	Lung	Not explicitly stated, but used in xenograft model[8]
A2780	Ovary	Not explicitly stated, but used in xenograft model[8]
MV4-11	Leukemia	Not explicitly stated, but used in xenograft model[8]
K562	Leukemia	Not explicitly stated, but used in xenograft model[2]
K562ADR	Doxorubicin-resistant Leukemia	Showed similar response to K562, indicating activity in MDR1-expressing cells[8]



Parameter	Value
PLK1 IC50	0.8 nM[7]
PLK2 IC50	16.9 nM[7]
PLK3 IC50	50.2 nM[7]
Mean EC50 Range (proliferation)	8.4 to 46.9 nmol/L[3]

In Vivo Efficacy

Oral administration of TAK-960 demonstrated significant antitumor activity in various human tumor xenograft models in mice.[3][8] The antitumor effects were observed in models of colorectal, prostate, breast, lung, ovarian, and leukemia cancers.[8] Treatment with TAK-960 also showed efficacy in a disseminated leukemia model and in an adriamycin/paclitaxel-resistant xenograft model.[3] In patient-derived xenograft (PDX) models of colorectal cancer, 6 out of 18 models were considered responsive to single-agent TAK-960 therapy.[4][5]



Xenograft Model	Cancer Type	Dosing Regimen	Outcome
HT-29	Colorectal	10 mg/kg, p.o., once daily for 14 days	Significant tumor growth inhibition[8]
HCT116	Colorectal	10 mg/kg, p.o., once daily for 14 days	Significant tumor growth inhibition[8]
PC-3	Prostate	10 mg/kg, p.o., once daily for 14 days	Significant tumor growth inhibition[8]
BT474	Breast	10 mg/kg, p.o., once daily for 14 days	Significant tumor growth inhibition[8]
A549	Lung	10 mg/kg, p.o., once daily for 14 days	Significant tumor growth inhibition[8]
NCI-H1299	Lung	10 mg/kg, p.o., once daily for 14 days	Significant tumor growth inhibition[8]
NCI-H1975	Lung	10 mg/kg, p.o., once daily for 14 days	Significant tumor growth inhibition[8]
A2780	Ovary	10 mg/kg, p.o., once daily for 14 days	Significant tumor growth inhibition[8]
MV4-11	Leukemia	7.5 mg/kg, p.o., once daily for 9 days	Increased survival[8]

Experimental Protocols Cell Proliferation Assay

The anti-proliferative activity of TAK-960 was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. Human cancer cell lines were treated with a range of concentrations of TAK-960 (typically 2–1,000 nmol/L) for 72 hours. The EC50 values were then calculated from the concentration-response curves.[8]

Cell Cycle Analysis



Flow cytometry was used to determine the effect of TAK-960 on the cell cycle. For example, HT-29 colorectal cancer cells were treated with various concentrations of TAK-960 for 48 hours. The cells were then fixed, stained with a DNA-intercalating dye, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[8]

In Vivo Xenograft Studies

Human tumor cells were inoculated subcutaneously into immunocompromised mice (athymic nude or SCID mice). Once tumors were established, mice were treated with TAK-960 or a vehicle control. TAK-960 was administered orally, typically once daily. Tumor volume and body weight were measured regularly to assess efficacy and tolerability.[8] For pharmacodynamic studies, plasma and tumor concentrations of TAK-960 were measured at various time points after a single oral dose. The induction of the biomarker pHH3 in tumor tissue was also assessed.[8]

Western Blotting

The expression of proteins such as MDR1 in cancer cell lines was determined by Western blotting to investigate potential mechanisms of resistance.[8]

Conclusion

The preclinical data for TAK-960 demonstrated its potential as a potent and selective PLK1 inhibitor with broad-spectrum antitumor activity in vitro and in vivo. However, these promising preclinical findings did not translate into clinical efficacy, leading to the early termination of its clinical development. The information gathered from the preclinical evaluation of TAK-960 remains a valuable resource for researchers in the field of oncology and drug development, particularly for those investigating PLK1 as a therapeutic target.

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